molecular formula C9H5NO5 B1395564 4-Hydroxy-3-nitrocoumarin CAS No. 20261-31-8

4-Hydroxy-3-nitrocoumarin

Cat. No. B1395564
CAS RN: 20261-31-8
M. Wt: 207.14 g/mol
InChI Key: NZQAQAUWFHMVEM-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrocoumarin is a derivative of coumarin. It has been investigated for its cytotoxic action against cultured human tumor and normal cells .


Synthesis Analysis

4-Hydroxy-3-nitrocoumarin can be prepared by the nitration of 4-hydroxycoumarin in glacial acetic acid using 72% HNO3 .


Molecular Structure Analysis

The compound underwent comprehensive characterization using FT-IR, FT-Raman, and UV-Vis spectroscopy. Computed vibrational wavenumbers were aligned with experimental values, revealing π to π* and n to π* electronic transitions .


Chemical Reactions Analysis

Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H5NO5, an average mass of 207.140 Da, and a monoisotopic mass of 207.016769 Da . Its density is 1.6±0.1 g/cm3, boiling point is 364.5±42.0 °C at 760 mmHg, and vapour pressure is 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Antiallergic Activity

4-Hydroxy-3-nitrocoumarin and its derivatives have demonstrated significant antiallergic properties. Studies have shown that these compounds can inhibit allergic reactions, as measured by passive cutaneous anaphylaxis reactions in rats (Buckle, Cantello, Smith, & Spicer, 1975). Further research indicates their effectiveness as histamine release inhibitors and antagonists of slow reacting substances of anaphylaxis (Buckle, Outred, Ross, Smith, Smith, Spicer, & Gasson, 1979).

Crystal Structure and Antimicrobial Activity

The crystal structures of 3-nitrocoumarin derivatives, including 4-hydroxy-3-nitrocoumarin, have been explored due to their potent antimicrobial activity. These structures help to understand the enol-keto tautomerism and solvatochromism of the compound (Fujii, Mano, & Hirayama, 2006).

Anti-Proliferative and Antiparasitic Properties

Research indicates that 4-hydroxy-3-nitro-coumarin exhibits anti-proliferative effects on various human cancer cell lines, including renal and hepatic cells. It functions by altering cell cycle progression and inducing apoptosis (Thati, Noble, Creaven, Walsh, Mccann, Devereux, Kavanagh, & Egan, 2009). Additionally, new complexes of 4-hydroxy-3-nitrocoumarin with metals have shown significant antiparasitic activity against strains of Trypanosoma cruzi (Alcantara, Lozano, Vale Velosa, dos Santos, & Pereira, 2015).

Chemical Synthesis and Reactions

4-Hydroxy-3-nitrocoumarin has been synthesized and used in various chemical reactions. For example, its reaction with phosphorus oxychloride produces 4-chloro-3-nitrocoumarin, which is a precursor for further chemical synthesis (Savel’ev, Artamonova, Troitskaya, Vinokurov, & Zagorevskii, 1973). Moreover, it participates as a dienophile in Diels-Alder reactions, contributing to the synthesis of nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans (Amantini, Fringuelli, Piermatti, Pizzo, & Vaccaro, 2003).

Analytical Applications

4-Hydroxy-3-nitrocoumarin has been used in analytical chemistry for the fluorometric determination of nitrite. This method is sensitive and reproducible, applicable to various sample types including saliva (Ohta, Arai, & Takitani, 1986).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The compound’s bioactivity and cytotoxic action against human tumor cells suggest promising avenues for designing new drugs targeting lung cancer treatment .

properties

IUPAC Name

4-hydroxy-3-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQAQAUWFHMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174104
Record name 4-Hydroxy-3-nitrocoumarin
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Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrocoumarin

CAS RN

20261-31-8
Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Record name 4-Hydroxy-3-nitrocoumarin
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Synthesis routes and methods

Procedure details

Fuming nitric acid (30 ml) was added to a stirred suspension of 4-hydroxycoumarin (5.0g) in chloroform (500 ml) at room temperature over 2 hours. After a further 2 hours, the solvent was removed in vacuo at room temperature and water (250 ml) added to the residue. Filtration gave the product, m.p. 174°, -5°, (C9H5NO5 required C, 52.18; H, 2.43; N, 6.76. Found: C, 52.00; H, 2.38; N, 6.62).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
G Nagasree, HS Geethanjali, D Nagaraja - Materials Today: Proceedings, 2022 - Elsevier
… Owing to so many advantages of coumarin and its derivatives we have selected one coumarin derivative namely 4-Hydroxy-3-nitrocoumarin (C-1) used in the present study is …
Number of citations: 0 www.sciencedirect.com
TD Balalas, G Stratidis, D Papatheodorou… - …, 2018 - thieme-connect.com
… in excellent yields from 4-hydroxy-3-nitrocoumarin and acids … were prepared from 4-hydroxy-3-nitrocoumarin, acids and PPh … 4-Hydroxy-3-nitrocoumarin were prepared according to a …
Number of citations: 6 www.thieme-connect.com
DR Buckle, DJ Outred, JW Ross, H Smith… - Journal of Medicinal …, 1979 - ACS Publications
… The structural requirements for in vitro SRS-A antagonist activity shown by compounds containing the 4-hydroxy-3-nitrocoumarin nucleus were very similar to …
Number of citations: 54 pubs.acs.org
DR Buckle, DJ Outred, H Smith… - Journal of medicinal …, 1984 - ACS Publications
… The most potent compound, l-[2-hydroxy-3-[(4-hydroxy-3-nitrocoumarin7-yl)oxy]propyl]-4-(4-chlorobenzyl)piperazine, 30, had a pA2 of 9.0 against histamine on guinea pig ileum and …
Number of citations: 22 pubs.acs.org
S Govori, V Rapic, O Led, M Čačić… - Journal of heterocyclic …, 1996 - Wiley Online Library
… By nitration of 4-hydroxycoumarin (1) we have prepared 4-hydroxy-3-nitrocoumarin (2) [2], which was converted to 4-chloro-3-nitrocoumarin (3) [3] and to 3-nitro4-tosyloxycoumarin (4). …
Number of citations: 26 onlinelibrary.wiley.com
I FUJII, Y MANO, N HIRAYAMA - Analytical Sciences: X-ray Structure …, 2006 - jstage.jst.go.jp
… In the present study, X-ray analyses of 4-hydroxy-3-nitrocoumarin, (I), and 4ethoxy-3-nitrocoumarin, (II), were performed in order to determine the inherent conformations and their …
Number of citations: 1 www.jstage.jst.go.jp
VL Savel'ev, OS Artamonova, VS Troitskaya… - Chemistry of …, 1973 - Springer
… The action of phosphorus oxychloride in DMFA on 4-hydroxy-3-nitrocoumarin has given 4-chloro-3-nitrocoumarin, by the reaction of which with amines and ammonia 4-amino-3…
Number of citations: 16 link.springer.com
FC de Alcantara, VF Lozano, ASV Velosa… - Polyhedron, 2015 - Elsevier
… A solution of NaOH (0.48 M) was dropped to 4-hydroxy-3-nitrocoumarin (0.97 mmol) water solution and stirred until the solution became yellow and translucent. To this solution, 0.48 …
Number of citations: 19 www.sciencedirect.com
D Nematollahi, H Karbasi - Journal of the Iranian Chemical Society, 2011 - Springer
… These objects prompted us to investigate the electrochemical oxidation of catechols in the presence of 4hydroxy-3-nitrocoumarin and we have discovered an easy and one-pot …
Number of citations: 2 link.springer.com
K Takagi, M Tanaka, H Morita, K Ogura, K Ishii… - European journal of …, 1987 - Elsevier
… Compound 5a was also obtained in 17 % yield by heating of 4-hydroxy-3-nitrocoumarin 6 [4] with hydrazine hydrate in ethanol. Similar reaction of 6 with methylhydrazine in boiling …
Number of citations: 19 www.sciencedirect.com

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